molecular formula C21H23N3O2 B4855070 4-tert-butyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

4-tert-butyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B4855070
M. Wt: 349.4 g/mol
InChI Key: AYFCDWRHOAVTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, also known as TBOA, is a potent inhibitor of glutamate transporters. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

4-tert-butyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide works by inhibiting the reuptake of glutamate into presynaptic terminals, leading to an increase in extracellular glutamate concentration. This increase in glutamate concentration can lead to excitotoxicity and neuronal damage. 4-tert-butyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been shown to selectively inhibit the glutamate transporters EAAT1 and EAAT2, which are primarily expressed in astrocytes and regulate extracellular glutamate concentration in the brain.
Biochemical and Physiological Effects:
4-tert-butyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been shown to induce seizures and cause neuronal damage in animal models. It has also been shown to impair cognitive function and induce anxiety-like behavior. 4-tert-butyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been used to study the role of glutamate transporters in synaptic transmission, plasticity, and neurodegeneration. It has also been used to investigate the effects of glutamate transporters on behavior and cognition.

Advantages and Limitations for Lab Experiments

4-tert-butyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of glutamate transporters, making it a valuable tool for studying the role of these transporters in synaptic transmission, plasticity, and neurodegeneration. 4-tert-butyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is also relatively easy to synthesize, making it readily available for use in research. However, 4-tert-butyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several limitations as well. It can induce seizures and cause neuronal damage in animal models, making it difficult to use in studies involving live animals. 4-tert-butyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can also be toxic to cells at high concentrations, limiting its use in cell culture studies.

Future Directions

There are several future directions for research involving 4-tert-butyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One area of interest is the development of more selective and less toxic inhibitors of glutamate transporters. Another area of interest is the investigation of the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-tert-butyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has also been proposed as a potential therapeutic agent for the treatment of epilepsy and other neurological disorders. Further research is needed to fully understand the potential applications of 4-tert-butyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in scientific research and clinical practice.
Conclusion:
In conclusion, 4-tert-butyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a potent inhibitor of glutamate transporters that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been used to study the role of glutamate transporters in synaptic transmission, plasticity, and neurodegeneration. 4-tert-butyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several advantages for use in lab experiments, including its potency and selectivity, and relative ease of synthesis. However, 4-tert-butyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide also has several limitations, including its toxicity and potential for inducing seizures and neuronal damage. Further research is needed to fully understand the potential applications of 4-tert-butyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in scientific research and clinical practice.

Scientific Research Applications

4-tert-butyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It is a potent inhibitor of glutamate transporters, which play a critical role in regulating the concentration of glutamate in the synaptic cleft. 4-tert-butyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been used to study the role of glutamate transporters in synaptic transmission, plasticity, and neurodegeneration. It has also been used to investigate the effects of glutamate transporters on behavior and cognition.

properties

IUPAC Name

4-tert-butyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-14-6-5-7-16(12-14)19-23-18(26-24-19)13-22-20(25)15-8-10-17(11-9-15)21(2,3)4/h5-12H,13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFCDWRHOAVTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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